molecular formula C7H9NO3 B1650745 Ethyl 3-aminofuran-2-carboxylate CAS No. 1196152-35-8

Ethyl 3-aminofuran-2-carboxylate

Cat. No.: B1650745
CAS No.: 1196152-35-8
M. Wt: 155.15
InChI Key: HXELJVYXYWJKFL-UHFFFAOYSA-N
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Description

Ethyl 3-aminofuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminofuran-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with ethylamine under specific conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products:

    Oxidation: Nitro-furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Ethyl 3-aminofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

    Ethyl 2-aminofuran-3-carboxylate: Similar structure but with different substitution positions.

    Methyl 3-aminofuran-2-carboxylate: Similar functional groups but with a methyl ester instead of an ethyl ester.

    3-Aminofuran-2-carboxylic acid: Lacks the ester group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl ester group makes it versatile for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELJVYXYWJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717180
Record name Ethyl 3-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-35-8
Record name 2-Furancarboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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